An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitrothiazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with a methyl and a nitro group, makes it a potential building block for the synthesis of novel therapeutic agents. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity, making a thorough understanding of its physicochemical characteristics essential for its effective application.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-5-nitrothiazole. Given the limited availability of direct experimental data for this specific compound, this guide also draws upon the well-characterized properties of the closely related analogue, 2-Amino-5-nitrothiazole, to provide valuable context and comparative insights.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a compound is to define its molecular structure and identifiers.
Molecular Formula: C₄H₄N₂O₂S
Molecular Weight: 144.15 g/mol
IUPAC Name: 2-methyl-5-nitro-1,3-thiazole
CAS Number: 16243-71-3
Canonical SMILES: CC1=NC=C(S1)=O
The structure consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. A methyl group is attached at the 2-position, and a nitro group is at the 5-position.
Caption: 2D structure of 2-Methyl-5-nitrothiazole.
Physicochemical Properties
A summary of the available and predicted physicochemical data for 2-Methyl-5-nitrothiazole is presented below. For comparative purposes, experimental data for 2-Amino-5-nitrothiazole is also included.
| Property | 2-Methyl-5-nitrothiazole (Predicted) | 2-Amino-5-nitrothiazole (Experimental) |
| Melting Point | Not available | 195-200 °C (decomposes)[1] |
| Boiling Point | 345.1 ± 15.0 °C[2] | Not available (decomposes) |
| Water Solubility | Not available | < 0.1 g/100 mL at 20 °C[1] |
| pKa | 1.26 ± 0.10[1] | Not available |
| LogP | Not available | 0.83[3] |
| Appearance | Not available | Greenish-yellow to orange-brown powder[2][3][4] |
Melting and Boiling Point
Solubility
The solubility of 2-Methyl-5-nitrothiazole in water has not been experimentally reported. Based on its structure, it is expected to have low aqueous solubility. The related compound, 2-Amino-5-nitrothiazole, is sparingly soluble in water (<0.1 g/100 mL at 20 °C).[1] It is also reported to be soluble in 95% ethanol (1g/150g at 20°C) and very slightly soluble in diethyl ether.[5] It is almost insoluble in chloroform but soluble in dilute mineral acids.[3]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of a compound. While a complete experimental dataset for 2-Methyl-5-nitrothiazole is not available, the expected spectral characteristics can be inferred. For reference, extensive spectral data exists for 2-Amino-5-nitrothiazole.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-Methyl-5-nitrothiazole is expected to show a singlet for the methyl protons (around 2.5-3.0 ppm) and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the two carbons of the thiazole ring, and the carbon attached to the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-5-nitrothiazole would be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-H stretching and bending vibrations from the methyl group and the thiazole ring.
UV-Vis Spectroscopy
For 2-Amino-5-nitrothiazole, the maximum UV absorption in water is observed at 386 nm.[3] 2-Methyl-5-nitrothiazole is also expected to absorb in the UV region due to the conjugated system of the nitrothiazole ring.
Mass Spectrometry
The mass spectrum of 2-Methyl-5-nitrothiazole would show a molecular ion peak (M+) at m/z 144. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazole ring.
Synthesis and Reactivity
Synthesis
The synthesis of 2-Methyl-5-nitrothiazole is not extensively detailed in the readily available literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds. One common method for the synthesis of nitrothiazoles involves the nitration of a pre-existing thiazole ring. For instance, the synthesis of 2-acetamido-5-nitrothiazole is achieved through the nitration of 2-acetamidothiazole.[6] A similar approach could likely be employed for 2-Methyl-5-nitrothiazole, starting from 2-methylthiazole.
A general workflow for such a synthesis is depicted below:
Caption: A potential synthetic workflow for 2-Methyl-5-nitrothiazole.
It is important to note that nitration reactions of heterocyclic compounds can be hazardous and require careful control of reaction conditions to avoid runaway reactions.[5]
Reactivity and Stability
2-Methyl-5-nitrothiazole is expected to be a stable compound under standard laboratory conditions.[2] However, like many nitroaromatic compounds, it may be sensitive to light and strong oxidizing agents.[1][4] The nitro group makes the thiazole ring electron-deficient, which influences its reactivity in chemical transformations.
The stability of the related 2-Amino-5-nitrothiazole is well-documented. It is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2] It is also noted to be light-sensitive.[1][4] To maintain its integrity, storage in a well-ventilated, low-temperature, and dry environment is recommended, away from reactive substances like sulfuric and nitric acid.[2]
Safety and Handling
No specific safety data sheet (SDS) for 2-Methyl-5-nitrothiazole was found in the search. Therefore, it is prudent to handle this compound with the same precautions as its close analogue, 2-Amino-5-nitrothiazole, and other nitroaromatic compounds.
Potential Hazards:
-
Toxicity: The toxicity of 2-Methyl-5-nitrothiazole has not been thoroughly investigated. However, 2-Amino-5-nitrothiazole is known to be harmful if swallowed and is suspected of causing cancer.[7]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[4]
-
Flammability: While flash point data is not available, it is likely combustible.[4]
-
Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[3]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place away from incompatible materials.
The following diagram outlines a logical workflow for the safe handling and use of 2-Methyl-5-nitrothiazole in a research setting.
Caption: Workflow for the safe handling of 2-Methyl-5-nitrothiazole.
Experimental Protocols
Given the lack of specific experimental protocols for 2-Methyl-5-nitrothiazole, the following are generalized, best-practice methodologies for determining key physicochemical properties, which would be applicable to this compound.
Determination of Melting Point (Differential Scanning Calorimetry)
-
Sample Preparation: Accurately weigh 1-5 mg of 2-Methyl-5-nitrothiazole into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of 2-Methyl-5-nitrothiazole to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, and then filter or centrifuge to separate the undissolved solid.
-
Quantification: Analyze the concentration of 2-Methyl-5-nitrothiazole in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Conclusion
2-Methyl-5-nitrothiazole is a compound with potential applications in drug discovery, yet its physicochemical properties are not extensively documented in publicly available literature. This guide has compiled the available predicted data and has drawn upon the extensive experimental data of its close structural analogue, 2-Amino-5-nitrothiazole, to provide a comprehensive overview. The presented information on its structure, physicochemical properties, potential synthesis, reactivity, and safety considerations is intended to be a valuable resource for researchers and scientists working with this and related compounds. Further experimental characterization of 2-Methyl-5-nitrothiazole is warranted to fully elucidate its properties and potential.
References
-
PubChem. 2-Amino-5-nitrothiazole. [Link]
-
Canadian Science Publishing. THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. [Link]
-
Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. [Link]
- Google Patents.
-
European Directorate for the Quality of Medicines & HealthCare. 2-Amino-5-nitrothiazole. [Link]
Sources
- 1. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sds.edqm.eu [sds.edqm.eu]
